5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

Organic synthesis Medicinal chemistry Physicochemical profiling

This compound is a strategic choice for R&D programs requiring a sulfonyl chloride with a secondary handle for controlled, sequential functionalization. The 5-chloro substituent offers chemoselectivity for late-stage diversification, unlike more reactive 5-bromo analogs. Its 2-(2-ethoxyethoxy) chain ensures superior solubility over simpler alkoxy versions, resolving reaction heterogeneity. Procure this specific ortho-substituted isomer for targeted molecular topologies.

Molecular Formula C10H12Cl2O4S
Molecular Weight 299.17 g/mol
CAS No. 1343826-39-0
Cat. No. B1428037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
CAS1343826-39-0
Molecular FormulaC10H12Cl2O4S
Molecular Weight299.17 g/mol
Structural Identifiers
SMILESCCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
InChIKeyUJFDEOWBQMKETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride (CAS 1343826-39-0) - Properties, Identification, and Class Positioning


5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is a difunctional aromatic sulfonyl chloride building block with the molecular formula C₁₀H₁₂Cl₂O₄S and a molecular weight of 299.17 g/mol . The compound features a reactive sulfonyl chloride electrophilic center, a 5-position chloro substituent providing an additional handle for cross-coupling or nucleophilic aromatic substitution, and a 2-(2-ethoxyethoxy) group that significantly modulates solubility and physicochemical properties compared to simpler alkyl or alkoxy analogs [1]. This compound belongs to the class of substituted benzenesulfonyl chlorides widely employed as sulfonylation reagents for constructing sulfonamides, sulfonates, and related derivatives in pharmaceutical and agrochemical research programs .

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride (CAS 1343826-39-0) - Why Generic Substitution Fails in Synthetic Chemistry


Generic substitution with other substituted benzenesulfonyl chlorides fails because the specific combination of the 5-chloro substituent and the 2-(2-ethoxyethoxy) group confers distinct reactivity, solubility, and steric properties not present in simpler analogs. The 5-chloro group is not merely a placeholder—it serves as a critical handle for downstream functionalization via cross-coupling or nucleophilic substitution, while its electron-withdrawing nature modulates the electrophilicity of the sulfonyl chloride center [1]. Simultaneously, the 2-(2-ethoxyethoxy) chain significantly increases organic solvent solubility and alters the steric environment around the reactive sulfonyl chloride compared to methoxy or ethoxy analogs, directly impacting reaction kinetics and product profiles [2]. Substituting with the bromo analog (CAS 1344360-41-3), the 4-position isomer (CAS 264624-20-6), or the simple 2-ethoxy analog (CAS 928709-67-5) would result in different cross-coupling efficiencies, divergent physicochemical properties, and altered regioselectivity in subsequent transformations. The evidence below quantifies these material differences across key selection-relevant dimensions.

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride (CAS 1343826-39-0) - Quantitative Comparative Evidence for Procurement Decisions


Molecular Weight and Physicochemical Differentiation: 5-Chloro-2-(2-ethoxyethoxy) vs. 5-Chloro-2-ethoxy Analog

The 5-chloro-2-(2-ethoxyethoxy) analog (CAS 1343826-39-0) possesses a molecular weight of 299.17 g/mol, which is 44.05 g/mol (approximately 17.3%) higher than the simpler 5-chloro-2-ethoxybenzenesulfonyl chloride (CAS 928709-67-5, MW: 255.12 g/mol) [1]. This difference arises from the extended 2-ethoxyethoxy chain versus the single ethoxy group, conferring distinct lipophilicity and solubility profiles. While direct logP experimental values are not available in the retrieved literature, the increased oxygen content and chain length in the ethoxyethoxy moiety predictably enhance organic solvent solubility and modify partition coefficients, which is critical for reaction medium selection and purification strategy [2].

Organic synthesis Medicinal chemistry Physicochemical profiling

Halogen Substituent Comparison: 5-Chloro vs. 5-Bromo Analog in Cross-Coupling Reactivity Potential

The 5-chloro analog (CAS 1343826-39-0, MW: 299.17 g/mol) differs from the 5-bromo analog (CAS 1344360-41-3, MW: 343.62 g/mol) by 44.45 g/mol (approximately 14.8% difference) . This substitution has substantial implications for downstream cross-coupling chemistry. The aryl bromide in the 5-bromo analog is significantly more reactive in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the aryl chloride, which generally requires more forcing conditions or specialized ligand systems [1]. Conversely, the aryl chloride in the target compound offers greater chemoselectivity in polyfunctional molecules where multiple halogens are present, allowing for sequential functionalization strategies that would be impossible with the more reactive bromide analog.

Palladium catalysis Cross-coupling Suzuki-Miyaura

Regioisomeric Differentiation: 2-(2-Ethoxyethoxy) Substitution vs. 4-Position Analog

The target compound (CAS 1343826-39-0) is the 2-(2-ethoxyethoxy) substituted regioisomer, whereas the 4-position analog (CAS 264624-20-6) has a molecular weight of 264.73 g/mol—a difference of 34.44 g/mol (approximately 13.0% higher for the target compound due to the additional chlorine atom) . The critical differentiation lies in regiochemistry: the ortho-substitution pattern in the target compound places the ethoxyethoxy group adjacent to the sulfonyl chloride moiety, creating a different steric and electronic environment compared to the para-substituted analog. This ortho substitution can influence the reactivity of the sulfonyl chloride toward nucleophiles through steric shielding and electronic effects, potentially altering reaction rates and product distributions in sulfonylation reactions .

Regioselectivity Structure-activity relationship Positional isomerism

Predicted Boiling Point Differentiation: Impact on Purification and Handling

The target compound (CAS 1343826-39-0) has a predicted boiling point of 404.9 ± 45.0 °C, whereas the simpler 5-chloro-2-ethoxy analog (CAS 928709-67-5) has a predicted boiling point of 356.0 ± 32.0 °C—a difference of approximately 48.9 °C (13.7% higher) [1]. This substantial difference in predicted boiling point reflects the extended ethoxyethoxy chain's contribution to increased molecular weight, enhanced intermolecular interactions, and reduced volatility. The higher boiling point of the target compound affects distillation parameters, solvent removal conditions, and thermal stability considerations during synthetic workup and purification.

Physicochemical properties Purification Thermal stability

Commercial Availability and Supplier-Sourced Purity Standardization

The target compound is commercially available from multiple suppliers at a standardized purity of 95%, including Enamine (catalog ENA405194413), Leyan (catalog 1304154), and Shaoyuan (catalog SY154969) . This 95% purity specification is consistent across vendors, establishing a reliable baseline for procurement. In contrast, the 5-bromo analog (CAS 1344360-41-3) is available from Enamine at varying purity grades ranging from 95% to 99.99995% (6N5), and the 4-position analog (CAS 264624-20-6) is available at ≥98% purity from some suppliers . This differentiation in available purity grades across the analog series may reflect differences in synthetic accessibility, purification ease, or market demand.

Procurement Quality control Commercial sourcing

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride (CAS 1343826-39-0) - Optimal Application Scenarios Based on Comparative Evidence


Sulfonamide Library Synthesis Requiring Subsequent 5-Position Functionalization

The target compound is optimally deployed when the research objective requires initial sulfonylation followed by subsequent functionalization at the 5-chloro position. The 5-chloro group provides a less reactive handle compared to the 5-bromo analog (see Evidence_Item 2: 44.45 g/mol difference, bromo more reactive in cross-coupling), enabling chemoselective sequential transformations in polyfunctional molecules. Researchers synthesizing sulfonamide libraries that require late-stage diversification at the 5-position should select this chloro analog over the bromo version to avoid premature cross-coupling or undesired side reactions during earlier synthetic steps [1].

Organic Solvent-Dependent Reaction Systems Requiring Enhanced Solubility

When the synthetic protocol employs organic solvents where simpler alkoxy-substituted sulfonyl chlorides exhibit limited solubility, the target compound's 2-(2-ethoxyethoxy) chain provides enhanced solubility (see Evidence_Item 1: 17.3% higher MW vs. 5-chloro-2-ethoxy analog, with qualitative solubility advantage [1]). This property facilitates reaction handling, improves homogeneity, and may enhance reaction rates in solvent-limited systems. Procurement of this analog over the simpler 2-ethoxy version is justified for reactions where substrate solubility is a known limitation.

Ortho-Substituted Scaffold Construction Requiring Precise Regiochemistry

The target compound's ortho-substitution pattern (2-position ethoxyethoxy) is essential for constructing molecular architectures where the relative spatial arrangement of the sulfonyl and ether functionalities dictates downstream reactivity or biological target binding. The 4-position analog (CAS 264624-20-6) cannot substitute because the para arrangement creates a different molecular topology (see Evidence_Item 3: 34.44 g/mol difference, distinct regiochemistry). This compound should be procured when the synthetic target explicitly requires an ortho-substituted benzenesulfonyl scaffold.

Multi-Step Synthesis with Thermal Stability Requirements During Workup

The higher predicted boiling point of the target compound (404.9 °C vs. 356.0 °C for the 2-ethoxy analog; see Evidence_Item 4) indicates lower volatility and potentially different behavior during solvent removal or thermal workup steps. In multi-step synthetic routes where intermediate isolation requires solvent evaporation under elevated temperatures, the reduced volatility of the ethoxyethoxy-containing compound may confer advantages in handling and recovery compared to more volatile analogs.

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